molecular formula C15H17N3O4 B2383928 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1448046-03-4

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2383928
CAS No.: 1448046-03-4
M. Wt: 303.318
InChI Key: ISLHBNGOWTYXFI-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a synthetic organic compound that features a furan ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the furan-3-carbonyl intermediate: This could be achieved through the acylation of furan with an appropriate acyl chloride.

    Piperidine ring functionalization: The piperidine ring could be introduced through a nucleophilic substitution reaction.

    Isoxazole ring formation: The isoxazole ring might be synthesized via a cyclization reaction involving a nitrile oxide intermediate.

    Coupling reactions: The final step would involve coupling the furan-3-carbonyl piperidine intermediate with the isoxazole-5-carboxamide under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazole-5-carboxamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.

Uniqueness

The uniqueness of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide lies in its specific combination of functional groups and ring systems, which could confer unique chemical properties and biological activities compared to similar compounds.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring , piperidine moiety , and an isoxazole ring , which contribute to its unique chemical properties. The specific combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable candidate for pharmacological studies.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, influencing several biochemical pathways. For instance, the compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which could be linked to its anticancer and antimicrobial properties.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The compound’s mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound also exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, including ovarian cancer cells. The reported IC50 values for cell viability inhibition range from 31.5 µM to 43.9 µM, suggesting moderate potency against these cancer cells .

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on ovarian cancer cell lines OVCAR-3 and COV318. The results indicated that the compound effectively reduced cell viability, supporting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be between 3.12 µg/mL and 12.5 µg/mL, demonstrating its effectiveness as an antibacterial agent compared to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-(furan-piperidinyl) isoxazoleFuran ring, piperidine, isoxazoleAnticancer31.5 - 43.9
N-(furan-piperidinyl) benzenesulfonamideFuran ring, piperidineAntibacterial3.12 - 12.5
Benzoylpiperidine DerivativeBenzoyl group with piperidineAnticancer80 nM

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLHBNGOWTYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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